leukotriene E4

概要

説明

ロイコトリエンE4は、炎症に関与するシステイニルロイコトリエンです。好塩基球、マスト細胞、組織マクロファージ、好塩基球などの様々な種類の白血球によって産生されます。 ロイコトリエンE4は、ロイコトリエンC4からロイコトリエンD4へ、そしてロイコトリエンE4へと順次変換されることで生成される最終的な、最も安定なシステイニルロイコトリエンです 。 ロイコトリエンE4は、呼気凝縮液、血漿、尿に蓄積することが知られており、生体液中で検出される支配的なシステイニルロイコトリエンとなっています .

準備方法

ロイコトリエンE4は、アラキドン酸から5-リポキシゲナーゼ経路を経て合成されます。合成経路には、アラキドン酸をロイコトリエンA4に変換する工程が含まれ、その後、グルタチオンの付加によりロイコトリエンC4に変換されます。 ロイコトリエンC4はその後、グルタミン酸残基の除去によってロイコトリエンD4に変換され、最終的にロイコトリエンD4はグリシン残基の除去によってロイコトリエンE4に変換されます

化学反応の分析

Metabolic Reactions

LTE<sub>4</sub> undergoes further enzymatic modifications:

Structural Data :

Receptor Interactions

Though LTE<sub>4</sub> binds weakly to classical cysteinyl leukotriene receptors (CysLT<sub>1</sub>/CysLT<sub>2</sub>), it activates unique signaling pathways:

Mechanistic Insights :

- LTE<sub>4</sub> induces sustained calcium flux in mast cells, distinct from LTD<sub>4</sub> .

- In aspirin-exacerbated respiratory disease (AERD), LTE<sub>4</sub> causes bronchoconstriction at lower thresholds than other leukotrienes .

Analytical Detection Methods

Quantification of LTE<sub>4</sub> relies on advanced techniques:

| Method | Sensitivity | Application | Reference |

|---|---|---|---|

| LC-MS/MS | 0.5 pg/mg creatinine | Clinical diagnostics (asthma, AERD) | |

| ELISA | 2.0 pg/mL | Research studies on eosinophilic inflammation |

Clinical Relevance :

- Urinary LTE<sub>4</sub> levels >241 pg/mg creatinine indicate aspirin sensitivity with 92% specificity .

- Elevated LTE<sub>4</sub> correlates with eosinophil activation in chronic eosinophilic pneumonia .

Chemical Stability and Degradation

LTE<sub>4</sub>’s stability under varying conditions:

Synthetic Routes

Total synthesis of LTE<sub>4</sub> involves stereoselective steps:

| Step | Reaction | Key Intermediate |

|---|---|---|

| 1 | Wittig olefination | (7E,9E,11Z,14Z)-Icosatetraenoic acid |

| 2 | Cysteine conjugation | 5S-hydroxy-6R-S-cysteinyl adduct |

Challenges :

科学的研究の応用

Diagnostic Biomarker

Chronic Rhinosinusitis (CRS)

LTE4 serves as a non-invasive biomarker for assessing inflammation in patients with CRS. A study involving 153 patients demonstrated that urinary LTE4 levels were significantly higher in CRS patients compared to healthy controls (1652 vs. 1065 pg/mg creatinine, p = 0.032). Additionally, comorbid asthma was associated with elevated LTE4 levels, indicating its potential as a diagnostic tool for stratifying CRS severity based on underlying conditions .

Eosinophilic Pneumonia

In eosinophilic pneumonia (EP), increased urinary LTE4 concentrations correlate with acute exacerbations, suggesting its utility in monitoring disease activity. One study found median LTE4 levels of 719 pg/mg creatinine during exacerbations, significantly higher than those observed in asthmatics and healthy controls . This correlation emphasizes the importance of LTE4 in managing EP and potentially guiding treatment decisions.

Role in Asthma and Allergic Conditions

Asthma Phenotyping

LTE4 is crucial for phenotyping asthma, particularly in patients with type 2 inflammation. Elevated urinary LTE4 levels have been linked to poor lung function and increased eosinophilic activity, making it a valuable marker for identifying asthma subtypes that may respond to specific therapies targeting leukotriene pathways .

Aspirin-Exacerbated Respiratory Disease (AERD)

In patients with AERD, LTE4 levels rise significantly following aspirin challenges, reflecting the inflammatory response associated with this condition. The sensitivity of LTE4 changes post-challenge provides insights into the pathophysiology of AERD and aids in its diagnosis .

Therapeutic Implications

Targeting Inflammatory Pathways

Given its role in inflammation, LTE4 is a target for therapeutic interventions aimed at reducing eosinophilic inflammation in asthma and allergic diseases. Research indicates that medications inhibiting leukotriene synthesis or action can improve clinical outcomes for patients with elevated LTE4 levels .

Management of Sickle Cell Disease

LTE4 has also been implicated in sickle cell disease, where it correlates with pain episodes and acute chest syndrome. Elevated urinary LTE4 levels may serve as a predictive marker for these complications, highlighting the need for further investigation into targeted therapies that could mitigate these risks .

Data Summary Table

| Condition | Application of LTE4 | Key Findings |

|---|---|---|

| Chronic Rhinosinusitis (CRS) | Diagnostic biomarker | Higher uLTE4 levels in CRS vs. controls; influenced by asthma |

| Eosinophilic Pneumonia | Monitoring disease activity | Elevated uLTE4 during exacerbations correlates with clinical status |

| Asthma | Phenotyping and management | Elevated uLTE4 linked to poor lung function and eosinophilia |

| Aspirin-Exacerbated Respiratory Disease (AERD) | Diagnostic tool | Significant rise in uLTE4 post-aspirin challenge |

| Sickle Cell Disease | Predictive marker for complications | Correlation between uLTE4 levels and pain/acute chest syndrome |

Case Studies

-

Eosinophilic Pneumonia Management

A cohort study tracked urinary LTE4 concentrations in 30 EP patients during acute exacerbations. Results indicated that monitoring LTE4 could help predict exacerbation severity and guide corticosteroid therapy adjustments. -

Asthma Phenotyping

In a clinical trial involving 100 asthmatic patients, those with elevated urinary LTE4 were more likely to respond positively to leukotriene receptor antagonists compared to those with normal levels. -

AERD Diagnosis

A study involving aspirin challenges showed that patients with AERD exhibited a significant increase in urinary LTE4 compared to aspirin-tolerant asthmatics, reinforcing its role as a diagnostic biomarker.

作用機序

ロイコトリエンE4は、標的細胞上の特定の受容体との相互作用を通じてその効果を発揮します。ロイコトリエンE4は、内皮細胞の透過性を高め、気管支収縮を促進し、炎症に寄与することが知られています。 その作用機序に関与する分子標的と経路には、システイニルロイコトリエン受容体があり、これは平滑筋収縮、血管透過性、免疫細胞の動員に対するロイコトリエンE4の効果を仲介します .

類似化合物の比較

ロイコトリエンE4は、ロイコトリエンC4やロイコトリエンD4などのシステイニルロイコトリエンファミリーに属しています。これらの化合物は、構造と機能が似ていますが、安定性と生物学的活性は異なります。 ロイコトリエンE4は、システイニルロイコトリエンの中で最も安定しており、生体液に蓄積するため、炎症反応をモニタリングするための有用なバイオマーカーとなっています 。 ロイコトリエンC4やロイコトリエンD4と比較して、ロイコトリエンE4は半減期が長く、臨床研究でより容易に検出されます .

類似化合物との比較

Leukotriene E4 is part of the cysteinyl leukotriene family, which also includes leukotriene C4 and leukotriene D4. These compounds share similar structures and functions but differ in their stability and biological activity. This compound is the most stable of the cysteinyl leukotrienes and accumulates in biological fluids, making it a useful biomarker for monitoring inflammatory responses . Compared to leukotriene C4 and leukotriene D4, this compound has a longer half-life and is more readily detected in clinical studies .

生物活性

Leukotriene E4 (LTE4) is a potent lipid mediator derived from arachidonic acid metabolism, primarily involved in inflammatory and allergic responses. It is part of the cysteinyl leukotriene (CysLT) family, which also includes leukotrienes C4 (LTC4) and D4 (LTD4). LTE4 has garnered attention due to its significant biological activities, particularly in conditions such as asthma, allergic rhinitis, and aspirin-exacerbated respiratory disease (AERD).

- Receptor Interactions : LTE4 acts through specific receptors, primarily the CysLT1 receptor. Research indicates that LTE4 can induce prolonged signaling through this receptor, affecting various cellular responses. For instance, studies have shown that LTE4 is more effective than LTD4 in regulating gene expression in human mast cells (LAD2 cells), influencing the expression of chemokines and growth factors essential for inflammatory processes .

- Eosinophil Activation : LTE4 plays a crucial role in eosinophil biology. It has been demonstrated to induce eosinophil degranulation and chemotaxis, which are critical in asthma pathophysiology. However, LTE4 may also inhibit certain eosinophil functions under specific conditions, suggesting a complex role in immune responses .

- Inflammatory Responses : LTE4 is known to enhance the permeability of blood vessels and promote mucus secretion, contributing to airway obstruction and inflammation in asthma. Its levels are significantly elevated in patients with AERD following aspirin exposure, correlating with increased eosinophil counts and exacerbated respiratory symptoms .

Table 1: Summary of Key Studies on LTE4

| Study | Findings | Methodology |

|---|---|---|

| PMC4127125 | LTE4 induces eosinophil degranulation but inhibits spontaneous EDN release | In vitro assays on human eosinophils |

| Nature Srep20461 | LTE4 regulates gene expression more potently than LTD4 in LAD2 cells | Microarray analysis post-stimulation |

| Science.gov | Elevated LTE4 levels observed in AERD patients post-aspirin challenge | Urinary immunoassays before and after aspirin administration |

Case Study: Aspirin-Exacerbated Respiratory Disease (AERD)

AERD is characterized by severe respiratory reactions following the ingestion of aspirin or other non-steroidal anti-inflammatory drugs (NSAIDs). In a study involving patients with AERD, urinary levels of LTE4 were measured before and after aspirin challenges. The results indicated a significant increase in LTE4 levels correlating with clinical symptoms such as bronchospasm and increased eosinophilic inflammation .

Clinical Implications

The biological activity of LTE4 has significant implications for therapeutic strategies targeting inflammatory diseases:

- Asthma Management : Given its role in promoting eosinophilic inflammation, targeting LTE4 signaling pathways may offer new avenues for asthma treatment.

- AERD Treatment : Understanding the mechanisms by which LTE4 exacerbates respiratory symptoms can lead to better management strategies for patients suffering from AERD.

特性

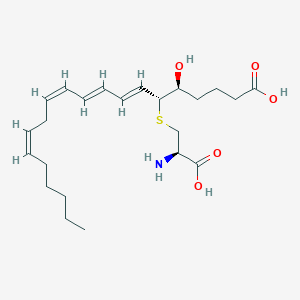

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-FRFVZSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897510 | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75715-89-8 | |

| Record name | Leukotriene E4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75715-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene E4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUKOTRIENE E4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。